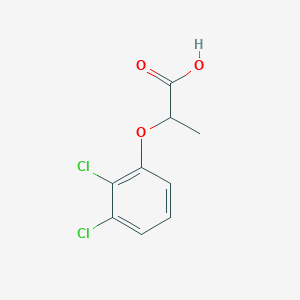

2-(2,3-Dichlorophenoxy)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dichlorophenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-7-4-2-3-6(10)8(7)11/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUQBIJTVNMDKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=C(C(=CC=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55507-94-3 | |

| Record name | 2-(2,3-dichlorophenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Analysis Phase:this Phase Involves Two Key Components:

Exposure Characterization: This evaluates how non-target organisms might come into contact with the pesticide. It considers the compound's environmental fate (e.g., persistence in soil and water, mobility) and estimates the expected concentrations in different environmental compartments (Predicted Environmental Concentrations or PECs). epa.gov

Effects Characterization (Ecotoxicity): This component assesses the inherent toxicity of the pesticide to a range of non-target organisms. Standardized laboratory tests are conducted to determine endpoints such as the LC50 for fish, the EC50 for aquatic invertebrates and algae, and the No-Observed-Adverse-Effect Concentration (NOAEC). epa.gov These data are used to establish a Predicted No-Effect Concentration (PNEC).

Risk Characterization:in the Final Phase, the Information from the Exposure and Effects Analyses is Integrated to Estimate the Likelihood of Adverse Effects. This is Often Done by Calculating a Risk Quotient Rq , Which is the Ratio of the Pec to the Pnec or a Relevant Toxicity Endpoint . if the Rq Exceeds a Certain Level of Concern, It Indicates a Potential Risk, Which May Trigger Further Investigation or the Implementation of Risk Mitigation Measures.nih.gov

For Dichlorprop, regulatory bodies like the European Food Safety Authority (EFSA) have conducted detailed peer reviews of its risk assessment, considering its impact on aquatic organisms, soil organisms, bees, birds, and mammals to determine its eligibility for use. nih.govresearchgate.neteuropa.eu

Table 3: Key Components of an Ecological Risk Assessment for a Pesticide

| ERA Phase | Component | Description and Key Endpoints | Reference |

|---|---|---|---|

| Problem Formulation | Stressor Identification | Characterize the physical, chemical, and herbicidal properties of Dichlorprop. | rmpcecologia.com |

| Endpoint Selection | Define assessment endpoints (e.g., protection of fish populations, soil invertebrate communities). | rmpcecologia.com | |

| Analysis | Exposure Characterization | Model environmental fate to determine Predicted Environmental Concentrations (PECs) in soil, water, and air. | epa.gov |

| Effects Characterization | Conduct toxicity studies on non-target species (fish, invertebrates, algae, plants, birds) to determine toxicity endpoints (LC50, EC50, NOAEC). | epa.gov | |

| Risk Characterization | Risk Estimation | Integrate exposure and effects data, often by calculating a Risk Quotient (RQ = PEC / Toxicity Endpoint) to quantify risk. | nih.gov |

Iv. Environmental Fate and Biotransformation Pathways

Environmental Distribution and Transport Dynamics in Soil and Water Systems

Dichlorprop is generally considered to be non-persistent and mobile in soil environments. tandfonline.com Its potential to move within the soil profile and leach into groundwater is significant, largely predicted by its soil organic carbon-water (B12546825) partitioning coefficient (Koc) values which indicate high mobility. tandfonline.com Studies have confirmed a high leaching potential, particularly in soil types such as calcareous soil columns. tandfonline.com The half-life of Dichlorprop in soil is relatively short, typically around 10 days in aerobic soil, though this can vary based on environmental conditions. tandfonline.comtandfonline.com

The transport of Dichlorprop is influenced by soil properties. For instance, its dissipation has been observed to be faster in soils with lower organic matter content. tandfonline.comtandfonline.com Due to its mobility, Dichlorprop and its metabolites are frequently detected in environmental water sources, including groundwater and surface water. nih.gov Its presence in aquatic systems can result from agricultural runoff, spray drift, and leaching from treated soils. nih.govcdc.gov

Microbial Degradation and Bioremediation Potential

Microbial activity is the primary driver of Dichlorprop degradation in the environment. tandfonline.comacs.org The enantioselective nature of its breakdown, where one stereoisomer is degraded faster than the other, is a clear indicator of biologically mediated processes, as abiotic degradation does not differentiate between enantiomers. acs.org In sterilized soil samples, negligible dissipation of Dichlorprop is observed, further confirming that its degradation is mainly controlled by soil microorganisms. tandfonline.comtandfonline.com This microbial action is central to the natural attenuation and potential bioremediation of contaminated sites.

Under aerobic conditions, numerous soil microorganisms can utilize Dichlorprop as a source of carbon and energy. nih.gov The degradation process typically involves the cleavage of the ether bond, a critical first step in breaking down the molecule. A common metabolite formed during the microbial degradation of Dichlorprop in moist soils is 2,4-Dichlorophenol (B122985). acs.org This intermediate is then typically transformed rapidly through further biological and nonbiological mechanisms. acs.org

Bacterial genera such as Sphingomonas, Pseudomonas, and Achromobacter have been implicated in the degradation of Dichlorprop and structurally related phenoxy herbicides. nih.govnih.gov For example, Sphingomonas herbicidovorans MH can completely degrade both enantiomers of Dichlorprop. nih.govnih.gov The degradation pathway in these organisms often involves α-ketoglutarate-dependent dioxygenases that catalyze the initial attack on the molecule. nih.gov

Table 1: Identified Metabolites in Aerobic Degradation of Dichlorprop

| Metabolite Name | Degradation Pathway |

|---|---|

| 2,4-Dichlorophenol | Primary intermediate from ether-bond cleavage acs.org |

| Dichloromuconate | Intermediate in the 2,4-D pathway nih.gov |

This is an interactive table. More data can be added based on further research.

Compared to aerobic conditions, Dichlorprop is significantly more persistent in anaerobic environments. cdc.gov While aerobic degradation can have a half-life of a few days to weeks, anaerobic degradation can take much longer. cdc.govacs.org Studies on the related compound 2,4-D (2,4-Dichlorophenoxyacetic acid) show that its half-life in anaerobic aquatic metabolism can range from 41 to 333 days. cdc.gov

Anaerobic biotransformation of Dichlorprop and similar compounds can occur under various redox conditions, including methanogenic, sulfate-reducing, and iron-reducing conditions. nih.govresearchgate.net The degradation pathways are different from aerobic routes. For the related 2,4-D, anaerobic transformation often proceeds through reductive dechlorination, where chlorine atoms are removed from the aromatic ring. researchgate.net Intermediates such as 4-chlorophenol (B41353) and phenol (B47542) have been identified in methanogenic cultures degrading 2,4-D. nih.gov The rate and extent of anaerobic degradation can be affected by the concentration of the herbicide, with higher concentrations sometimes leading to toxicity and inhibition of microbial activity. nih.gov

Dichlorprop is a chiral herbicide, existing as two mirror-image stereoisomers, the (R)- and (S)-enantiomers. acs.org A key feature of its microbial degradation is enantioselectivity, where microorganisms preferentially degrade one enantiomer over the other. tandfonline.com In most studies involving soil, the S-enantiomer is degraded more rapidly than the R-enantiomer. tandfonline.comtandfonline.com This preferential degradation has been linked to specific microbial populations, such as those belonging to the family Sphingomonadaceae. tandfonline.comtandfonline.com

The enantioselectivity can be influenced by environmental factors like soil pH. tandfonline.com The process is mediated by specific enzymes; for example, Sphingomonas herbicidovorans possesses distinct α-ketoglutarate-dependent dioxygenases, one specific for the (R)-enantiomer and another for the (S)-enantiomer of related phenoxypropanoates. nih.gov The active transport of the enantiomers into the bacterial cell is also an inducible and enantioselective first step in the degradation process. nih.govnih.gov

Table 2: Enantioselective Degradation Half-Lives (DT50) of Dichlorprop in Soil

| Soil Type | (S)-Dichlorprop Half-Life (days) | (R)-Dichlorprop Half-Life (days) | Total Dichlorprop Half-Life (days) | Reference |

|---|---|---|---|---|

| Agricultural Soil A | 8.22 | 12.93 | Not specified | tandfonline.com |

| Agricultural Soil D | 8.06 | 12.38 | Not specified | tandfonline.com |

This is an interactive table. Data can be sorted and filtered.

Plant Metabolism and Detoxification Mechanisms (non-human)

As a phenoxyalkanoic acid herbicide, the mechanism of action of Dichlorprop in susceptible broadleaf plants involves mimicking natural plant growth hormones called auxins. wikipedia.orgresearchgate.net This leads to abnormal and uncontrolled cell division and growth, ultimately damaging the plant's vascular tissue and causing death. wikipedia.orgresearchgate.net

Plants possess mechanisms to metabolize and detoxify herbicides, although these are often insufficient to prevent phytotoxicity in target species. The metabolism of the related herbicide 2,4-D in plants can involve processes such as cleavage of the acid side-chain and hydroxylation of the aromatic ring. nih.gov However, the persistence of these herbicides in dormant plant tissues has also been noted. nih.gov The primary mode of action is the herbicidal effect itself, which results from the plant's inability to effectively detoxify the compound at the applied rates, leading to the disruption of normal physiological processes.

Photodegradation and Hydrolytic Transformation in Aquatic Environments

In aquatic environments, Dichlorprop can be degraded by abiotic processes, primarily photolysis (photodegradation) and, to a lesser extent, hydrolysis. cdc.govresearchgate.net Photolysis, or degradation by sunlight, is an important fate process for Dichlorprop in sunlit surface waters. cdc.govnih.gov

The photochemical behavior of Dichlorprop in aqueous solutions is complex, yielding numerous photoproducts. nih.gov The primary transformation pathway involves the cleavage of the C-O ether bond. Key photoproducts identified at low concentrations include 2,4-dichlorophenol, 4-chlorophenol, 2-chlorophenol, and 4-chloropyrocatechol. nih.gov The presence of the chlorine atom at the 2-position on the phenyl ring significantly influences the photochemical behavior compared to structurally similar herbicides. nih.gov

Hydrolysis, the reaction with water, is generally not a significant degradation pathway for Dichlorprop under typical environmental pH conditions (pH 5-9). cdc.gov Studies on the related 2,4-D show that hydrolysis is negligible in this pH range. cdc.gov However, the degradation of 2,4-D via hydrolysis is pH-dependent and proceeds faster in acidic solutions, where the ether oxygen can be protonated, facilitating the reaction to form 2,4-dichlorophenol and glycolic acid. researchgate.net

V. Herbicide Resistance Evolution and Underlying Mechanisms in Weeds

Mechanisms of Herbicide Resistance: Target-Site vs. Non-Target-Site Resistance

Target-Site Resistance (TSR)

Target-site resistance occurs due to genetic mutations in the gene that encodes the protein targeted by the herbicide. nih.govpesticidestewardship.org For synthetic auxin herbicides like Dichlorprop, the primary target is the auxin signaling pathway, which regulates plant growth. bioone.orgresearchgate.net These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA) and bind to auxin receptors, leading to uncontrolled growth and eventually plant death. nih.gov

Mutations in the genes encoding auxin receptors, such as TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB), or in the genes for Auxin/Indole-3-Acetic Acid (Aux/IAA) co-receptors can prevent or reduce the binding of the herbicide. nih.govresearchgate.net This allows the weed to survive herbicide application. For instance, a single amino acid substitution in the target protein can disrupt the herbicide's ability to bind without affecting the protein's normal function. nih.gov While TSR is a common mechanism for other herbicide classes, the relatively low incidence of resistance to auxinic herbicides has been partly attributed to the complexity of the auxin signaling pathway, which may involve multiple binding sites. bioone.orgcambridge.org

Non-Target-Site Resistance (NTSR)

Non-target-site resistance involves mechanisms that prevent a lethal dose of the herbicide from reaching its target site. growiwm.orgmdpi.com These mechanisms are generally more complex than TSR and can confer resistance to herbicides with different modes of action. mdpi.com NTSR mechanisms include reduced herbicide uptake and translocation, enhanced herbicide metabolism (detoxification), and sequestration of the herbicide away from the target site. pesticidestewardship.orgmdpi.comresearchgate.net

NTSR is considered a significant threat to sustainable weed management because it can lead to cross-resistance, where a weed becomes resistant to multiple herbicides with different modes of action. wordpress.comucdavis.edu For synthetic auxins, NTSR, particularly enhanced metabolism, is a major pathway for resistance evolution. researchgate.netnih.gov

| Resistance Type | Description | Primary Effect |

| Target-Site Resistance (TSR) | Genetic mutation at the herbicide's binding site. nih.govpesticidestewardship.org | Prevents herbicide from binding to its target protein. growiwm.org |

| Non-Target-Site Resistance (NTSR) | Mechanisms that reduce the amount of herbicide reaching the target site. growiwm.orgmdpi.com | Herbicide is metabolized, poorly absorbed/translocated, or sequestered. pesticidestewardship.orgresearchgate.net |

Physiological and Biochemical Basis of Resistance: Altered Translocation and Enhanced Metabolism

The physiological and biochemical adaptations in weeds are central to non-target-site resistance to Dichlorprop and other phenoxy herbicides.

Altered Translocation

For an herbicide to be effective, it must be absorbed by the plant and transported to its site of action. Some resistant weeds have evolved the ability to limit the movement (translocation) of the herbicide. researchgate.net Studies on the related phenoxy herbicide 2,4-D have shown that resistant biotypes of certain weeds exhibit reduced translocation of the herbicide from the treated leaves to other parts of the plant. hracglobal.com This can be due to impaired transport processes or rapid sequestration of the herbicide into vacuoles, effectively isolating it from the metabolic machinery of the cell. researchgate.netmdpi.com For example, research on 2,4-D-resistant prickly lettuce suggested that an altered auxin signaling response might have led to reduced uptake and translocation. hracglobal.com In some cases, reduced translocation might be linked to the loss of function of specific transporter proteins. hracglobal.com

Enhanced Metabolism

One of the most common NTSR mechanisms is the enhanced ability of a weed to metabolize, or break down, the herbicide into non-toxic substances. pesticidestewardship.org Resistant plants can detoxify the herbicide before it can cause significant damage. uppersouthplatte.org This is often achieved through the increased activity of enzyme systems like cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). uppersouthplatte.orgnih.gov

Research on a 2,4-D-resistant population of common waterhemp (Amaranthus tuberculatus) found that resistant plants metabolized the herbicide much more rapidly than susceptible plants. unl.edunih.gov The half-life of 2,4-D in susceptible plants was 105 hours, compared to just 22 hours in resistant plants. nih.gov The involvement of P450 enzymes was confirmed by using a P450 inhibitor, which restored the herbicide's effectiveness in the resistant plants. unl.edunih.gov This rapid detoxification prevents the herbicide from accumulating to lethal levels at the target site.

| Mechanism | Physiological/Biochemical Action |

| Altered Translocation | Reduced movement of the herbicide from the point of uptake to the target site. researchgate.nethracglobal.com |

| Enhanced Metabolism | Rapid detoxification of the herbicide into non-toxic compounds by enzymes. pesticidestewardship.orgunl.edunih.gov |

Molecular and Genetic Determinants of Herbicide Resistance

The evolution of herbicide resistance is fundamentally a genetic process. The specific genes and mutations responsible for resistance to synthetic auxin herbicides are areas of active research.

For target-site resistance , specific mutations in genes of the auxin signaling pathway have been identified. For example, mutations in the TIR1 and AFB5 genes, which code for auxin receptors, have been shown to confer resistance to certain synthetic auxins in the model plant Arabidopsis. bioone.orgresearchgate.net In kochia (Bassia scoparia), a mutation in the IAA16 gene, which is a co-receptor for auxin, has been linked to dicamba (B1670444) resistance. nih.govresearchgate.net These mutations alter the protein structure, thereby reducing the binding affinity of the herbicide. The inheritance of resistance to auxinic herbicides like dicamba and 2,4-D in species such as wild mustard (Sinapis arvensis) has been shown to be conferred by a single, dominant gene. bioone.org

For non-target-site resistance , the genetic basis is often more complex and can be polygenic, meaning it involves multiple genes. mdpi.com The genes responsible for enhanced metabolism often belong to large families of enzymes, such as cytochrome P450s. uppersouthplatte.org Overexpression or altered regulation of these genes can lead to higher levels of the detoxifying enzymes. For example, the discovery of the AAD-12 gene, which can degrade multiple phenoxyacetic acid herbicides, highlights a specific genetic determinant for this type of resistance. google.com The presence of such genes can provide broad-spectrum resistance to auxinic herbicides. google.com

| Resistance Type | Genetic Basis | Example |

| Target-Site | Single gene mutations in auxin receptor or co-receptor genes. bioone.orgresearchgate.net | Mutation in the IAA16 gene in kochia conferring dicamba resistance. nih.govresearchgate.net |

| Non-Target-Site | Often polygenic, involving upregulation of detoxification genes. mdpi.com | Overexpression of cytochrome P450 genes leading to rapid herbicide metabolism. unl.edunih.gov |

Research Approaches for Mitigating and Managing Herbicide Resistance

To combat the growing problem of herbicide resistance, a multi-faceted approach is necessary, integrating various weed management practices.

Integrated Weed Management (IWM)

IWM combines multiple strategies to control weeds, reducing the reliance on any single method. pnwhandbooks.org This includes:

Herbicide Rotation and Mixtures: Avoiding the repeated use of herbicides with the same mode of action is a cornerstone of resistance management. pnwhandbooks.org Rotating herbicides or using tank mixtures with different modes of action can delay the evolution of resistance. croplife.org.auresearchgate.net

Cultural Practices: Crop rotation, planting competitive crop varieties, and adjusting planting dates can help suppress weed populations. bayer.co.zayoutube.com

Mechanical and Physical Control: Tillage and manual weeding can be used to control weeds that have escaped herbicide treatments. bayer.co.za

Monitoring and Diagnostics

Early detection of resistant populations is crucial. Farmers should monitor their fields for patches of weeds that survive herbicide applications. pnwhandbooks.org If resistance is suspected, testing can confirm the presence and type of resistance, guiding future management decisions. croplife.org.au

Strategic Herbicide Use

When using herbicides, it is important to apply the recommended label rates. Using lower-than-labeled rates can select for weeds with low-level resistance, potentially accelerating the evolution of more robust resistance. uwa.edu.au Additionally, preventing resistant weeds from setting seed is critical to limit their spread. pnwhandbooks.org

Research continues to focus on understanding the molecular basis of resistance to develop new herbicides and strategies. The development of herbicide-resistant crops also plays a role, but must be managed carefully to avoid exacerbating resistance problems. hracglobal.com Ultimately, a proactive and diverse approach to weed management is essential to preserve the efficacy of herbicides like Dichlorprop. researchgate.net

Vi. Ecotoxicological Implications for Non Target Organisms and Ecosystems

Impact on Aquatic Organisms: Algae, Invertebrates, and Fish

Dichlorprop can enter aquatic environments through spray drift and runoff, posing a potential risk to non-target aquatic life. Its toxicity varies significantly among different aquatic organisms. Generally, Dichlorprop is considered to have a moderate to low toxicity to most aquatic organisms. herts.ac.uk

Algae and Aquatic Plants: Aquatic plants are particularly sensitive to Dichlorprop. herts.ac.uk Studies have shown enantioselective toxicity to green algae. For instance, (S)-Dichlorprop was found to be more toxic to Chlorella vulgaris, while (R)-Dichlorprop was more toxic to Scenedesmus obliquus. rsc.org This highlights the importance of considering the stereoisomer-specific effects in ecotoxicological assessments.

Aquatic Invertebrates: Dichlorprop is generally considered to be less toxic to aquatic invertebrates compared to other aquatic life. herts.ac.uk However, data indicates some level of toxicity. For example, the 48-hour EC50 (the concentration causing an effect in 50% of the population) for Daphnia magna (water flea) has been reported to be 5.4 mg/L.

Fish: The acute toxicity of Dichlorprop to fish is generally categorized as moderate. herts.ac.ukherts.ac.uk The 96-hour LC50 (the concentration lethal to 50% of the population) for rainbow trout (Oncorhynchus mykiss) has been measured at 0.5 mg/L. Toxicity can vary depending on the specific form of the chemical, with ester formulations often being more toxic than acid or salt forms. wikipedia.org

Table 1: Acute Ecotoxicity of Dichlorprop to Various Aquatic Organisms

| Organism Group | Species | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| Fish | Oncorhynchus mykiss (Rainbow Trout) | 96-hr LC50 | 0.5 | |

| Invertebrate | Daphnia magna (Water Flea) | 48-hr EC50 | 5.4 | |

| Algae | Selenastrum capricornutum (Green Algae) | 72-hr EC50 | 200 |

Effects on Soil Microbial Communities and Ecosystem Functionality

Soil microorganisms are fundamental to ecosystem health, driving nutrient cycling and the decomposition of organic matter. The introduction of herbicides like Dichlorprop can alter the structure and function of these microbial communities.

Research indicates that the degradation of Dichlorprop in soil is primarily a microbially-mediated process. nih.gov The application of Dichlorprop can have varied effects on soil microbes. Some studies on the broader class of phenoxy herbicides, like 2,4-D, have shown an initial decrease in the populations of bacteria, fungi, and actinomycetes, though these effects are often temporary, with populations recovering over time. mdpi.com

Specifically for Dichlorprop, studies have shown that its application does not significantly affect the microbial community structure at the phylum level. However, it can lead to an increase in bacterial diversity and the proliferation of taxa capable of degrading the herbicide. nih.gov The degradation process itself can be enantioselective; microorganisms in some soils preferentially degrade the (S)-enantiomer over the herbicidally active (R)-enantiomer. nih.gov The half-life of S-dichlorprop in certain soils was found to be around 8 days, while the more persistent R-dichlorprop had a half-life of approximately 12-13 days. nih.gov This differential degradation indicates that specific microbial groups, such as those from the Sphingomonadaceae family, may be responsible for the breakdown of specific enantiomers. nih.gov

Table 2: Summary of Dichlorprop's Effects on Soil Microbial Communities

| Microbial Aspect | Observed Effect of Dichlorprop Application | Reference |

|---|---|---|

| Community Structure (Phylum Level) | No significant effect observed. | nih.gov |

| Bacterial Diversity | Increased diversity observed in some studies. | nih.gov |

| Degrader Taxa | Increase in abundance of Dichlorprop-degrading bacteria. | nih.gov |

| Degradation Process | Primarily controlled by soil microorganisms. | nih.gov |

| Enantioselective Degradation | Preferential degradation of the S-enantiomer over the R-enantiomer in some soils. | nih.gov |

Interactions with Plant Secondary Metabolites and Synergistic Effects on Ecotoxicity

Plants produce a vast array of secondary metabolites (PSMs) that play roles in defense and communication. These compounds, when released into the soil, can interact with herbicides and soil microorganisms, potentially altering the herbicide's environmental fate and toxicity.

For phenoxy herbicides, which are structurally similar to some natural plant compounds, PSMs can influence their degradation. nufarm.com Structurally-related PSMs can act as primary substrates for microbial populations, enhancing cometabolism, or they can induce the production of enzymes that are also effective at degrading the herbicide. This can accelerate the removal of the herbicide from the environment.

Conversely, the interaction between herbicides and their own metabolites can lead to complex toxicological outcomes. The combined toxicity of a parent pesticide and its breakdown products can be additive, synergistic (greater than the sum of their individual effects), or antagonistic (less than the sum of their individual effects). acs.org For example, some metabolites of phenoxy herbicides have been shown to be more toxic than the parent compound. acs.org The specific interactions and synergistic effects of Dichlorprop with PSMs are an area requiring further research to fully understand the compound's ecotoxicological profile in complex natural environments.

Ecological Risk Assessment Methodologies for Non-Target Biota

Ecological Risk Assessment (ERA) is a systematic process used by regulatory agencies to evaluate the potential adverse effects of a stressor, such as a pesticide, on the environment. epa.govepa.gov The framework for an ERA typically involves three main phases: Problem Formulation, Analysis, and Risk Characterization. orst.edurmpcecologia.com

Vii. Advanced Analytical Methodologies for Environmental and Biological Samples

Extraction and Sample Preparation Techniques for Complex Matrices

The initial and one of the most critical steps in the analysis of 2-(2,3-Dichlorophenoxy)propanoic acid is its extraction from the sample matrix. The choice of technique depends on the sample type, the concentration of the analyte, and the subsequent analytical method. For solid samples like soil and sediment, a common approach involves extraction with an organic solvent, often under acidic conditions to ensure the compound is in its non-ionized form, which is more soluble in organic solvents. Biological samples, such as tissues and fluids, often require more rigorous cleanup procedures to remove lipids, proteins, and other endogenous components that can interfere with the analysis.

Commonly employed extraction techniques include:

Solid-Phase Extraction (SPE): This is a widely used technique for the pre-concentration and cleanup of aqueous samples. The sample is passed through a solid sorbent material that retains the analyte, while interfering substances are washed away. The analyte is then eluted with a small volume of an organic solvent. For phenoxyalkanoic acids, polymeric sorbents are often effective. nih.gov Acidification of the water sample to a pH below the pKa of the acid (typically pH < 3) is crucial for efficient retention on the sorbent. nih.gov

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. Similar to SPE, pH adjustment of the aqueous phase is critical to ensure the acidic herbicide is in its protonated form, facilitating its transfer into the organic phase.

Soxhlet Extraction: For solid matrices like soil, Soxhlet extraction provides an exhaustive extraction by repeatedly washing the sample with a condensed organic solvent. semanticscholar.org

Ultrasonic Extraction (Sonication): This method uses high-frequency sound waves to facilitate the extraction of the analyte from a solid matrix into a solvent. epa.gov

The following table summarizes typical extraction conditions for phenoxyalkanoic acid herbicides from different matrices.

| Matrix | Extraction Technique | Key Parameters | Typical Recovery (%) |

| Water | Solid-Phase Extraction (SPE) | Sorbent: Polymeric; Sample pH: < 3; Eluent: Acetonitrile (B52724)/Methanol (B129727) | > 85 |

| Soil | Ultrasonic Extraction | Solvent: 5% Acetic Acid in Methanol; Sonication Time: 20 minutes | 80 - 100 |

| Sediment | Liquid-Liquid Extraction | Sample suspended in water, acidified, extracted with ethyl acetate | 80 - 100 semanticscholar.org |

| Biological Serum | Protein Precipitation | Precipitant: Acetonitrile; Centrifugation to remove proteins | > 90 nih.gov |

Chromatographic and Spectrometric Detection and Quantification Methods

Following extraction and cleanup, chromatographic techniques are employed to separate this compound from other compounds in the extract. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods.

High-Performance Liquid Chromatography (HPLC) , particularly in the reversed-phase mode (RP-HPLC), is well-suited for the analysis of polar compounds like phenoxyalkanoic acids. shimadzu.com Separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of water (often buffered and acidified) and an organic solvent like acetonitrile or methanol. nih.gov

Gas Chromatography (GC) requires a derivatization step to convert the polar carboxylic acid into a more volatile ester, typically a methyl ester. epa.gov This is often achieved by reaction with diazomethane (B1218177) or BF₃/methanol. epa.gov GC offers high resolution and is often coupled with highly sensitive detectors.

For detection and quantification, Mass Spectrometry (MS) is the preferred technique due to its high selectivity and sensitivity. When coupled with chromatography (LC-MS or GC-MS), it allows for the unambiguous identification and quantification of the target analyte, even at trace levels. Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation transitions of the parent ion.

The table below outlines typical chromatographic and spectrometric conditions for the analysis of dichlorprop, which are expected to be similar for the 2,3-dichloro isomer.

| Technique | Column | Mobile Phase/Carrier Gas | Detection Method | Limit of Detection (LOD) |

| HPLC-UV | XDB-C18 | Acetonitrile/Ammonium Acetate with Formic Acid | UV at 230 nm | 0.1 mg/L nih.gov |

| LC-MS/MS | Reversed-phase C18 | Acetonitrile/Water with 0.01% Formic Acid | Electrospray Ionization (ESI) in negative mode | 0.00008 - 0.0047 µg/L nih.gov |

| GC-MS | Durabond-5MS capillary column | Helium | Electron Impact (EI) ionization, monitoring m/z 176, 178, 161 for the anisole (B1667542) derivative | 0.10 µg/L epa.gov |

Enantiomeric Analysis Techniques for Environmental Monitoring and Metabolic Studies

This compound is a chiral compound, existing as two enantiomers (R and S forms) which are non-superimposable mirror images of each other. These enantiomers can exhibit different biological activities and degradation rates in the environment. researchgate.net Therefore, enantioselective analysis is crucial for accurate environmental risk assessment and for studying its metabolic fate.

The separation of enantiomers is achieved using chiral chromatography. This can be done by HPLC using a Chiral Stationary Phase (CSP) or by GC with a chiral column. CSPs are designed to interact differently with each enantiomer, leading to their separation.

Several types of CSPs have been shown to be effective for the separation of phenoxypropanoic acid herbicides:

Cyclodextrin-based CSPs: Permethylated β-cyclodextrin is a common choice for the chiral separation of aryloxyphenoxy-propionate herbicides under reversed-phase conditions. nih.gov

Polysaccharide-based CSPs: Columns based on derivatives of cellulose (B213188) and amylose (B160209) have demonstrated broad enantioselectivity for a wide range of chiral compounds, including herbicides.

Protein-based CSPs: An α1-acid glycoprotein (B1211001) column has been used for the direct enantiomeric resolution of the related herbicide Mecoprop. nih.gov

Teicoplanin-based CSPs: These have been investigated for the chiral recognition of phenoxypropanoic acid herbicides in reversed-phase liquid chromatography. nih.gov

The following table provides an example of chromatographic conditions for the enantioselective separation of dichlorprop.

| Technique | Chiral Stationary Phase | Mobile Phase | Elution Order |

| HPLC | Nucleodex-α-PM (permethylated α-cyclodextrin) | 70% (vol/vol) Methanol and 30% (vol/vol) NaH₂PO₄ (50 mM, pH 3.0) | (R)-dichlorprop before (S)-dichlorprop nih.gov |

| HPLC | Teicoplanin-based | Methanol/Water mixtures | Dependent on pH and methanol fraction nih.gov |

Isotopic Tracing and Metabolomic Profiling in Biological Systems

Metabolomic profiling , or metabolomics, is the comprehensive study of the small molecule metabolites in a biological system. mdpi.com Exposure to a xenobiotic like this compound can cause perturbations in the metabolic profile of an organism. By comparing the metabolome of exposed and unexposed individuals, it is possible to identify biomarkers of exposure and to gain insights into the mechanisms of toxicity. A study on phenoxy herbicides, including the related 2,4-DP, used metabolomics on blood samples to identify the liver and kidneys as target organs and to predict toxicity profiles. nih.govresearchgate.net This approach can reveal alterations in major metabolic pathways, such as lipid and amino acid metabolism. mdpi.com

The general workflow for a metabolomics study involves:

Exposure of the biological system (e.g., cell culture, animal model) to the compound.

Collection of biological samples (e.g., plasma, urine, tissue).

Extraction of metabolites.

Analysis of the metabolite extracts using high-resolution analytical platforms like LC-MS or NMR spectroscopy.

Data processing and statistical analysis to identify significant changes in the metabolome.

These advanced methodologies, from sample preparation to metabolomic profiling, are essential for a comprehensive understanding of the environmental behavior and biological impact of this compound.

Q & A

Basic Questions

Q. What are the critical safety protocols for handling 2-(2,3-Dichlorophenoxy)propanoic acid in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use acid-resistant gloves, indirect-vent goggles, and face shields when handling liquid formulations to prevent skin/eye contact . Contaminated clothing must be immediately removed and laundered by trained personnel to avoid secondary exposure .

- Storage : Store in tightly sealed containers in cool, well-ventilated areas, away from oxidizing agents (e.g., peroxides, chlorates) and metals in moist environments to prevent reactive hazards .

- Training : Ensure personnel undergo OSHA-compliant training on spill containment, exposure monitoring, and emergency response protocols .

Q. How can researchers detect and quantify this compound in biological or environmental matrices?

- Methodological Answer :

- Solid-Phase Extraction (SPE) : Dilute biological samples (e.g., blood) with 0.1 M HCl, then use SPE columns for purification .

- Chromatographic Methods : Employ capillary liquid chromatography (cLC) with gradient elution for high-resolution separation in complex matrices like plant tissues or environmental water . Gas chromatography (GC) with derivatization is recommended for soil samples .

- Validation : Include internal standards (e.g., isotopically labeled analogs) to account for matrix effects and ensure reproducibility .

Q. What are the recommended strategies for synthesizing this compound?

- Methodological Answer :

- Core Reaction : React 2,3-dichlorophenol with sodium hydroxide to form the phenoxide ion, followed by nucleophilic substitution with methyl α-bromopropionate. Acidic hydrolysis of the ester intermediate yields the target compound .

- Purification : Use recrystallization from ethanol-water mixtures to remove unreacted starting materials and byproducts .

- Characterization : Confirm structure via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS), referencing CAS 120-36-5 for validation .

Advanced Research Questions

Q. How does this compound persist or degrade in environmental systems, and what are its major transformation products?

- Methodological Answer :

- Environmental Fate : The compound’s low water solubility (<1 mg/L) limits mobility, but microbial action in soil can produce 2,3-dichlorophenol and propionic acid derivatives . Monitor groundwater contamination risks using LC-MS/MS due to its classification as a potential groundwater pollutant .

- Degradation Pathways : Aerobic degradation studies in sand filters (residence time: 10.5 min) show partial removal via adsorption and microbial breakdown. Track non-volatile organic carbon (NVOC) as a degradation indicator .

Q. How should researchers address contradictions in reported toxicity data for this compound?

- Methodological Answer :

- Dose-Response Analysis : Conduct in vitro assays (e.g., mammalian cell cytotoxicity) across multiple concentrations to reconcile discrepancies in neurotoxicity (e.g., muscle weakness, convulsions) .

- Species-Specific Sensitivity : Compare toxicity in rodent models (oral LD₅₀) and aquatic organisms (e.g., Daphnia magna) to assess ecological risks .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from heterogeneous studies, adjusting for variables like purity (>97%) and solvent choice .

Q. What advanced analytical techniques can resolve co-eluting impurities in this compound samples?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Use quadrupole-time-of-flight (Q-TOF) systems to distinguish isobaric contaminants (e.g., dichlorprop isomers) via exact mass matching (<5 ppm error) .

- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to evaluate stereochemical purity, critical for pharmacological studies .

- Ion Mobility Spectrometry (IMS) : Differentiate structurally similar degradation products (e.g., chlorinated phenols) by collision cross-section (CCS) values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.